molecular formula C7H12O4 B2774334 2-Hydroxy-2-(oxan-4-yl)acetic acid CAS No. 1248302-05-7

2-Hydroxy-2-(oxan-4-yl)acetic acid

Cat. No.: B2774334
CAS No.: 1248302-05-7
M. Wt: 160.169
InChI Key: UWIRTUFUYGPILS-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxan-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.169. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIRTUFUYGPILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248302-05-7
Record name 2-hydroxy-2-(oxan-4-yl)acetic acid
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Synthetic Strategies and Methodologies for 2 Hydroxy 2 Oxan 4 Yl Acetic Acid and Its Precursors

Established Synthetic Pathways for the Oxane Core

The oxane, or tetrahydropyran (B127337), ring is a common scaffold in many biologically active compounds. Its synthesis is well-established, with several reliable methods for its construction and subsequent functionalization.

Cyclization Reactions in Oxane Ring Formation

The formation of the oxane ring primarily relies on intramolecular cyclization reactions. These methods typically involve the formation of a carbon-oxygen bond to close the six-membered ring. Common strategies include:

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a halo-alcohol, where a terminal alkoxide displaces a halide on the same molecule.

Acid-Catalyzed Cyclization of Diols: 1,5-diols can undergo acid-catalyzed dehydration to form the cyclic ether. askfilo.com The reaction conditions, such as the choice of acid and temperature, are crucial for optimizing the yield and minimizing side reactions. bris.ac.uk

Prins Cyclization: This reaction involves the acid-catalyzed addition of an aldehyde or ketone to a homoallylic alcohol, which can lead to the stereoselective formation of substituted oxanes. smolecule.com

Ring-Closing Metathesis (RCM): Modern techniques like RCM, employing catalysts such as Grubbs' catalyst, have become powerful tools for the synthesis of cyclic ethers from appropriate diene precursors. researchgate.net

Intramolecular Epoxide Ring-Opening: An epoxide can be opened by an internal nucleophile to form the oxane ring. acs.org

The choice of cyclization strategy often depends on the desired substitution pattern on the oxane ring and the availability of starting materials.

Regioselective Functionalization Approaches

Once the oxane ring is formed, regioselective functionalization is necessary to introduce substituents at specific positions. For 2-Hydroxy-2-(oxan-4-yl)acetic acid, functionalization at the C4 position is critical.

Directed Metalation: The use of directing groups can facilitate lithiation or other metalation reactions at a specific carbon atom, allowing for the introduction of various electrophiles.

Catalyst-Controlled Reactions: Chiral phosphoric acids and other organocatalysts can control the regioselectivity of reactions on polyol precursors, enabling the selective protection or functionalization of specific hydroxyl groups before or after ring formation. chemrxiv.org

Manipulation of Existing Functional Groups: Starting with a pre-functionalized oxane, such as oxan-4-one, allows for a wide range of transformations at the C4 position. For example, nucleophilic addition to the ketone can introduce the necessary carbon framework for the hydroxyacetic acid side chain.

A summary of common functionalization strategies is presented in the table below.

Method Description Key Reagents/Conditions Reference
Directed ortho Metalation (DoM) A directing group guides deprotonation to an adjacent position, followed by reaction with an electrophile.n-BuLi, s-BuLi, LDAN/A
Catalyst-Controlled Acetalization Chiral phosphoric acids catalyze regioselective acetal (B89532) formation on diols.(R)-Ad-TRIP, (S)-SPINOL-PS chemrxiv.org
Nucleophilic Addition to Ketones Addition of nucleophiles to a C4-keto group.Grignard reagents, organolithiumsN/A
Selective Bromination Radical bromination of a methyl group at the C4 position.N-bromosuccinimide (NBS), light

Approaches for Introducing the Hydroxyacetic Acid Moiety

The introduction of the hydroxyacetic acid group at the C4 position of the oxane ring is a key step in the synthesis of the target molecule. Several synthetic routes can be envisioned:

From Oxan-4-one: A common precursor is oxan-4-one. A Strecker synthesis, involving the reaction of the ketone with cyanide and ammonia (B1221849) followed by hydrolysis, can yield the corresponding α-amino acid, which can then be converted to the α-hydroxy acid. Alternatively, a cyanohydrin formation followed by hydrolysis provides a direct route to the α-hydroxy acid. wikipedia.org

From a C4-aldehyde: An aldehyde at the C4 position can be converted to the target moiety through various methods, including the addition of cyanide followed by hydrolysis.

Alkylation of an Acetic Acid Enolate: The enolate of a protected acetic acid derivative can be alkylated with a suitable electrophile at the C4 position of the oxane ring.

Glycosylation-type Coupling: A protected oxane donor can be coupled with an acceptor bearing a suitable two-carbon unit. vulcanchem.com

The synthesis of glycolic acid (hydroxyacetic acid) itself can be achieved through methods like the carbonylation of formaldehyde (B43269) or the hydrolysis of glycolonitrile. wikipedia.orggoogle.com

Stereoselective Synthesis of Enantiomeric Forms

The stereocenter at the α-position of the hydroxyacetic acid moiety means that this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications.

Chiral Induction and Control Methodologies

Asymmetric synthesis aims to create the desired stereocenter with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral catalysts, such as chiral ligands in metal-catalyzed reactions or chiral organocatalysts, can induce enantioselectivity in the formation of the stereocenter. youtube.com For example, asymmetric hydrogenation of a corresponding α-keto ester using a chiral catalyst can produce the desired α-hydroxy ester with high enantiopurity.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to synthesize the target molecule. For instance, starting from a chiral sugar derivative could establish the stereochemistry of the oxane ring, which might then influence the stereoselective introduction of the side chain.

Enzymatic Reactions: Biocatalysts like enzymes can exhibit high stereoselectivity. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor. researchgate.netnih.gov

The table below highlights some asymmetric synthesis strategies.

Strategy Description Example Reference
Chiral Auxiliary A removable chiral group directs a stereoselective reaction.Evans oxazolidinone auxiliary for asymmetric alkylation.N/A
Chiral Catalyst A chiral catalyst creates a chiral environment for the reaction.Asymmetric hydrogenation using a BINAP-ruthenium catalyst.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture.Lipase-catalyzed hydrolysis of a racemic ester. researchgate.net

Resolution Techniques for Enantiomeric Purity

When a racemic mixture is synthesized, resolution techniques can be employed to separate the enantiomers. mdpi.com

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique identifies the different types of protons (¹H) in a molecule and their electronic environments. For 2-Hydroxy-2-(oxan-4-yl)acetic acid, one would expect to observe distinct signals for the protons on the oxane ring, the methine proton adjacent to the hydroxyl and carboxyl groups, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) of these protons are influenced by the electronegativity of nearby atoms (oxygen), providing clues to their location within the molecule. For instance, the protons on the carbons adjacent to the ring oxygen (C2 and C6 of the oxane ring) would likely appear at a lower field (higher ppm) compared to the other ring protons. The methine proton (at Cα) would also be expected at a relatively low field due to the deshielding effects of the adjacent hydroxyl and carboxyl groups.

¹³C NMR Spectroscopy : This method provides information about the different carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group (Cα), and the individual carbons of the oxane ring. The chemical shift of the carbonyl carbon is typically found in the range of 170-185 ppm. The carbon attached to the hydroxyl group would also have a characteristic chemical shift.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details by showing correlations between different nuclei. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the proton signals of the oxane ring. An HSQC spectrum correlates proton signals with the carbon signals they are directly attached to, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Confirmation (EI MS, ESI MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.

Electron Ionization (EI) MS : This "hard" ionization technique can lead to extensive fragmentation, providing a fingerprint of the molecule that can be useful for structural elucidation by analyzing the fragmentation pattern.

Electrospray Ionization (ESI) MS : This "soft" ionization technique is particularly useful for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. For this compound (C₇H₁₂O₄), the predicted monoisotopic mass is 160.07356 Da. uni.lu In ESI-MS, one would expect to observe ions corresponding to [M+H]⁺ at m/z 161.08084 and [M-H]⁻ at m/z 159.06628. uni.lu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For instance, an HRMS analysis of this compound would be expected to confirm the molecular formula C₇H₁₂O₄. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

AdductPredicted m/z
[M+H]⁺161.08084
[M+Na]⁺183.06278
[M-H]⁻159.06628
[M+NH₄]⁺178.10738
[M+K]⁺199.03672
[M+H-H₂O]⁺143.07082

Chromatographic Methods for Separation and Analytical Purity

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, quantification, and purification of compounds. researchgate.net These methods are routinely used to determine the purity of a synthesized compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC or UPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. A pure compound should ideally show a single peak in the chromatogram. The presence of other peaks would indicate the presence of impurities. By using a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), the purity can be accurately quantified. For a polar compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier (like formic or acetic acid), would typically be used. scholaris.canih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds, and check the purity of a sample. bjbms.org A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary and mobile phases. For this compound, a polar solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, would likely be used as the eluent. After development, the plate is visualized, for example, under UV light if the compound is UV-active, or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or vanillin (B372448) stain) to reveal the spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared with that of a standard. A single spot on the TLC plate suggests that the sample is relatively pure. bjbms.orgresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is particularly crucial for chiral molecules, such as this compound, where it can be used to establish the absolute configuration of stereogenic centers. The determination of absolute configuration is fundamental in pharmaceutical and biological research, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles.

The process of determining the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons of an atom, a phase shift occurs. For non-centrosymmetric crystals, which are formed by enantiomerically pure chiral compounds, the intensity differences between Friedel pairs (reflections hkl and -h-k-l) can be measured. These intensity differences, known as the Bijvoet differences, allow for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the molecule. nih.govresearchgate.net

For organic compounds composed primarily of light atoms (carbon, hydrogen, oxygen, nitrogen), the anomalous scattering effect is weak when using common X-ray sources like molybdenum (Mo Kα). nih.gov The use of copper radiation (Cu Kα) can enhance this effect, making the determination of the absolute configuration more reliable. In cases where the anomalous scattering is still too weak for a definitive assignment, derivatization of the molecule with a heavier atom (e.g., bromine, or by forming a salt with a chiral amine containing a heavier atom) can be employed to amplify the anomalous signal. researchgate.net

A critical parameter in the determination of absolute configuration is the Flack parameter, which is refined during the crystallographic analysis. A value of the Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. Conversely, a value close to one indicates that the inverted structure is the correct one. researchgate.netacs.org

As of the current literature review, specific single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, are not publicly available. While the compound is commercially available and listed in chemical databases, published research detailing its full crystallographic analysis and absolute configuration determination could not be located. uni.lursc.orgbldpharm.com Therefore, a data table of its crystallographic parameters cannot be provided at this time.

The general methodology for such a determination would involve the following steps:

Growth of a high-quality single crystal of an enantiomerically pure sample of this compound.

Collection of X-ray diffraction data, preferably using a diffractometer equipped with a copper X-ray source to maximize anomalous scattering effects.

Solving and refining the crystal structure.

Careful analysis of the Bijvoet pairs and refinement of the Flack parameter to confidently assign the absolute configuration of the chiral center.

While specific experimental data for this compound is absent from the literature, the principles of X-ray crystallography provide a robust framework for its future structural elucidation and the definitive assignment of its absolute stereochemistry. escholarship.org

Derivatization and Functionalization Studies

Strategies for Modifying the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives through reactions such as esterification and amidation.

Esterification and Amidation Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For instance, the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), yields the corresponding ester. nih.govdiva-portal.org This method, known as the Steglich esterification, is efficient for converting acids and alcohols into esters under mild conditions. nih.gov Another approach involves the reaction of an acid with an alcohol using propylphosphonic anhydride (B1165640) (T3P®) as a promoter. researchgate.net

Amidation, the formation of an amide bond, can be achieved by reacting the carboxylic acid with an amine. Acetic acid has been shown to catalyze the aminolysis of esters to form amides. rhhz.net Computational studies suggest a concerted acyl substitution mechanism where the formation of the C-N bond and the cleavage of the C-O bond occur simultaneously. rhhz.net The use of coupling reagents like T3P® can also facilitate the amidation of carboxylic acids. researchgate.net

A variety of research has been conducted on the esterification and amidation of similar hydroxy acid structures. For example, ethyl [(2-oxo-2H-chromen-4-yl)oxy]acetate is synthesized by reacting 8-hydroxycoumarin (B196171) with ethyl chloroacetate. amazonaws.com This ester can then be further reacted to form various derivatives.

Hydrazide Formation and Subsequent Transformations

A significant derivatization pathway for the carboxylic acid group involves its conversion to a hydrazide. This is typically achieved by reacting the corresponding ester with hydrazine (B178648) hydrate. amazonaws.comnih.gov For example, 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide is formed from the reaction of ethyl [(2-oxo-2H-chromen-4-yl)oxy]acetate with hydrazine hydrate. amazonaws.com Similarly, (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide is prepared from its ethyl ester. researchgate.netnih.gov

Hydrazides are versatile intermediates for the synthesis of a wide array of heterocyclic compounds. nih.gov They can undergo condensation reactions with various electrophiles to yield more complex structures. For instance, reaction with aldehydes and ketones produces hydrazones. mdpi.comfip.org These hydrazones can then be used to synthesize various heterocyclic systems.

Furthermore, hydrazides can be cyclized to form five-membered heterocycles. Reaction with carbon disulfide can lead to the formation of 1,3,4-oxadiazoles, while treatment with potassium isothiocyanate can yield 1,2,4-triazoles. researchgate.netnih.gov Condensation with dicarbonyl compounds like pentane-2,4-dione can afford pyrazole (B372694) derivatives. researchgate.netnih.gov These transformations highlight the utility of the hydrazide functional group as a key building block in heterocyclic synthesis.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group on the 2-hydroxy-2-(oxan-4-yl)acetic acid scaffold offers another site for functionalization. Standard reactions for alcohols, such as etherification and acylation, can be employed to modify this group. For instance, the hydroxyl group can be protected using various protecting groups, a common strategy in multi-step organic synthesis. One such method is tetrahydropyranylation, where the alcohol reacts with 3,4-dihydro-2H-pyran to form a tetrahydropyranyl (THP) ether. acs.org This protection can be reversed under acidic conditions. acs.org

Ring Modifications and Substitutions on the Oxane Moiety

Modifications to the oxane ring itself are less common but can be envisioned. These transformations would likely involve more forcing conditions or multi-step sequences. Potential modifications could include ring-opening reactions, introduction of substituents onto the ring carbons, or even ring-expansion or contraction reactions. However, specific examples of such modifications on the this compound scaffold are not extensively documented in the provided search results.

Synthesis of Multi-Heterocyclic Architectures Incorporating the Oxan-4-yl Acetic Acid Scaffold

The derivatized forms of this compound, particularly the hydrazide, serve as valuable precursors for the synthesis of more complex, multi-heterocyclic systems. nih.gov The hydrazide functionality is a key synthon for constructing various five- and six-membered heterocyclic rings.

For example, the condensation of hydrazides with appropriate reagents can lead to the formation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. nih.govresearchgate.netnih.gov These heterocycles can be further functionalized or incorporated into larger molecular frameworks. The synthesis of such multi-heterocyclic architectures is a common strategy in drug discovery to explore diverse chemical space and identify novel bioactive compounds. acs.org The combination of the oxane ring with other heterocyclic systems can lead to unique three-dimensional structures with potential for specific biological interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and predicting the reactivity of a molecule. These calculations solve the Schrödinger equation (or its approximations) to provide information on electron distribution, molecular orbital energies, and other key electronic properties.

For 2-Hydroxy-2-(oxan-4-yl)acetic acid, DFT calculations would typically be employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. The MEP is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thus providing a basis for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.
Total Energy-1500 HaThe total electronic energy of the molecule in its ground state.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations would be crucial for understanding its flexibility. The oxane ring can adopt various conformations (e.g., chair, boat, twist-boat), and the substituents on the ring can exist in either axial or equatorial positions. MD simulations can explore the energy landscape of these different conformers and determine their relative populations at a given temperature.

Moreover, by simulating the molecule in a solvent, such as water, it is possible to study the formation and dynamics of intermolecular hydrogen bonds between the hydroxyl and carboxylic acid groups of the solute and the surrounding water molecules. These interactions are critical for the solubility and behavior of the compound in aqueous environments.

In Silico Approaches for Stereochemical Prediction and Chiral Recognition Mechanisms

This compound possesses a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups. This means it can exist as two non-superimposable mirror images, or enantiomers. In silico approaches are vital for predicting the stereochemical properties of such molecules and for understanding the mechanisms of chiral recognition.

Computational methods can be used to calculate the chiroptical properties, such as the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, for each enantiomer. These calculated spectra can then be compared with experimental data to determine the absolute configuration of a synthesized or isolated sample.

The mechanism of chiral recognition, which is crucial in fields like chiral chromatography and pharmacology, can also be investigated using computational docking and MD simulations. By modeling the interaction of the individual enantiomers of this compound with a chiral selector (e.g., a chiral stationary phase in chromatography), it is possible to identify the specific intermolecular interactions (such as hydrogen bonds, steric hindrance, and van der Waals forces) that lead to the differential binding and separation of the enantiomers. Understanding these interactions at a molecular level is key to designing more effective chiral separation methods.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or degradation, computational methods can map out the entire reaction pathway.

This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction.

For instance, the oxidation of the alpha-hydroxy acid moiety could be modeled to understand the step-by-step process of bond breaking and formation. cdnsciencepub.com Such studies can reveal the role of catalysts, the effect of solvent, and the stereochemical outcome of a reaction, providing a level of detail that is often difficult to obtain through experimental means alone.

Applications of 2 Hydroxy 2 Oxan 4 Yl Acetic Acid As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid is strategically suited for its role as a foundational unit in the synthesis of complex organic molecules. The tetrahydropyran (B127337) (oxane) ring is a common motif in numerous biologically active natural products and pharmaceutical compounds. By using this acid as a starting material, synthetic chemists can efficiently introduce this heterocyclic system into a target molecule.

The compound's two functional groups—the carboxylic acid and the hydroxyl group—provide convenient handles for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other derivatives, or it can be reduced to an alcohol. The hydroxyl group can undergo etherification, esterification, or oxidation. This dual functionality allows for the stepwise or orthogonal elaboration of the molecular structure, enabling the assembly of intricate frameworks. For instance, complex molecules incorporating an oxane ring, such as N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide, demonstrate the integration of the oxane moiety into larger, multifunctional structures. evitachem.com The use of such building blocks is a key strategy for streamlining synthetic routes to complex targets.

Utility in Asymmetric Synthesis and Chiral Pool Strategy

The chiral pool strategy is a powerful approach in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure compounds from nature—such as amino acids, carbohydrates, and hydroxy acids—as starting materials. mdpi.comresearchgate.net This method leverages the inherent chirality of the starting material to introduce specific stereocenters into the final target molecule, often with a high degree of stereocontrol. mdpi.comescholarship.org

This compound fits perfectly within this strategy. The enantiomerically pure forms, such as (R)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, are commercially available, providing a direct entry point into chiral molecules. sigmaaldrich.com The existing stereocenter at the carbon atom bearing the hydroxyl and carboxyl groups can influence the stereochemical outcome of subsequent reactions at or near the chiral center. This process, known as substrate-controlled asymmetric induction, is a cornerstone of modern organic synthesis for producing optically active compounds. mdpi.com The application of chiral building blocks like this is fundamental to accessing specific enantiomers of medicinally relevant compounds. ambeed.com

Table 1: Properties of (R)-2-hydroxy-2-(oxan-4-yl)acetic acid

Property Value
IUPAC Name (R)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS Number 2375247-59-7
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Physical Form Powder

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Precursor in the Development of Advanced Materials (e.g., polymers, catalysts)

While specific examples of this compound being used in advanced materials are not extensively documented, its functional groups suggest significant potential as a precursor. The field of materials science often relies on small, functionalized organic molecules, known as monomers or linkers, to construct larger systems like polymers or metal-organic frameworks.

The bifunctional nature of this compound makes it a candidate for polymerization reactions. For example, the hydroxyl and carboxylic acid groups are the classic components needed for the synthesis of polyesters through polycondensation. The resulting polymers would feature a pendant oxane ring, which could influence the material's physical properties, such as solubility, thermal stability, and crystallinity. Furthermore, heterocyclic compounds are known to be valuable precursors in the synthesis of energetic materials and other advanced functional materials. osti.govresearchgate.net The hydroxyl and ether oxygen atoms within the molecule could also act as coordination sites for metal ions, suggesting its potential use in the development of novel catalysts or coordination polymers.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach is widely used in drug discovery to identify new lead compounds. The strategy relies on a central molecular framework, or scaffold, to which various chemical appendages can be attached.

This compound is an ideal scaffold for combinatorial library synthesis. Its two distinct functional groups allow for the introduction of two separate points of diversity. For example, the carboxylic acid can be reacted with a library of different amines to form a series of amides (Diversity element R¹), while the hydroxyl group can be reacted with a library of carboxylic acids or alkyl halides to form a series of esters or ethers (Diversity element R²). This process allows for the rapid generation of a large matrix of compounds based on the common 2-(oxan-4-yl)acetic acid core. This principle is demonstrated in the synthesis of libraries from other functionalized acetic acid derivatives, such as pyrazole-containing chromenes rsc.org and various coumarin-based structures. mdpi.comrasayanjournal.co.in The use of building blocks for the production of analogues and libraries is a common practice in chemical and pharmaceutical research. enaminestore.com

Table 2: Illustrative Combinatorial Library from a this compound Scaffold

Scaffold Reaction Site Diversity Element (R¹) Diversity Element (R²) Resulting Structure
Carboxylic Acid Amine A Amide A
Carboxylic Acid Amine B Amide B
Carboxylic Acid Amine C Amide C
Hydroxyl Group Acyl Chloride X Ester X
Hydroxyl Group Acyl Chloride Y Ester Y
Hydroxyl Group Acyl Chloride Z Ester Z
Combined Amine A Acyl Chloride X Amide-Ester A-X

| Combined | Amine B | Acyl Chloride Y | Amide-Ester B-Y |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has spurred research into novel synthetic pathways for tetrahydropyran (B127337) (THP) derivatives. While classical methods exist, future efforts will likely concentrate on atom-economical and environmentally benign strategies.

Key Research Thrusts:

Asymmetric Catalysis: Developing highly enantioselective methods to access specific stereoisomers of 2-Hydroxy-2-(oxan-4-yl)acetic acid is a primary goal. The use of chiral catalysts in reactions such as asymmetric hydrogenation or aldol (B89426) reactions starting from pyran precursors could provide direct access to the desired enantiopure products.

Biocatalysis: The use of enzymes (e.g., oxidoreductases, hydrolases) offers a highly selective and sustainable alternative to traditional chemical synthesis. A potential biocatalytic route could involve the enzymatic oxidation of a related diol or the stereoselective reduction of a corresponding α-keto acid.

C-H Activation: Direct functionalization of the tetrahydropyran ring through C-H activation represents a highly atom-economical approach. This would bypass the need for pre-functionalized starting materials, streamlining the synthetic sequence. Research could target the selective hydroxylation or carboxylation of an oxane precursor.

Renewable Feedstocks: Investigating synthetic routes that begin from biomass-derived starting materials, such as tri-O-acetyl-D-glucal, presents a sustainable long-term strategy. medcraveonline.com This approach has been successfully used for other complex THP-containing natural products and could be adapted for the synthesis of this compound. medcraveonline.comresearchgate.net

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Transformations Advantages
Asymmetric Hydrogenation 2-(Oxan-4-ylidene)acetic acid derivativesChiral Ru- or Rh-catalyzed hydrogenationHigh enantioselectivity, atom economy
Silane Reduction Dihydropyran derivativesStereoselective reduction using silanesControl over cis/trans stereochemistry google.com
Biocatalytic Oxidation 2-(Oxan-4-yl)acetaldehydeOxidation using alcohol dehydrogenasesHigh selectivity, mild conditions, green
From Glucal Derivatives Tri-O-acetyl-D-glucalMulti-step synthesis including reduction and oxidation medcraveonline.comresearchgate.netUtilizes a cheap, chiral starting material medcraveonline.com

Exploration of Underutilized Reactivity and Transformations

The reactivity of the this compound scaffold is largely centered around its hydroxyl and carboxylic acid groups. However, there are numerous underexplored transformations that could lead to a diverse range of novel derivatives.

Areas for Exploration:

Ring-Opening Reactions: Under specific conditions (e.g., with strong Lewis acids), the tetrahydropyran ring could be opened to yield linear polyfunctionalized compounds, which could serve as versatile building blocks for other complex molecules.

Radical Chemistry: The application of modern photoredox or electrochemical methods could enable novel radical-based transformations, such as decarboxylative functionalization or radical addition to the oxane ring, that are inaccessible through traditional ionic pathways.

Domino Reactions: Designing one-pot, multi-component reactions where this compound or its precursors participate in a cascade of bond-forming events. For instance, a reaction involving the hydroxyl group, the carboxylic acid, and an external reagent could rapidly build molecular complexity. This approach is seen in the synthesis of complex pyrano-fused heterocycles. arabjchem.org

Derivatization of the THP Ring: While the side chain is the primary site of reactivity, selective functionalization of the THP ring itself (e.g., at the C-2 and C-6 positions) could be explored. This has been a challenging but fruitful area in the synthesis of natural products like Civet. medcraveonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The synthesis of this compound and its derivatives is an ideal candidate for integration with these modern platforms.

Key Advantages and Research Directions:

Enhanced Safety: Many reactions used to synthesize pyran derivatives involve hazardous reagents or exothermic steps. Flow reactors, with their small reaction volumes and superior heat transfer, mitigate these risks. mdpi.com

Rapid Optimization: Automated flow synthesis platforms allow for high-throughput screening of reaction parameters (temperature, pressure, residence time, stoichiometry), dramatically accelerating the optimization of synthetic routes.

Improved Selectivity and Yield: The precise control over reaction parameters in a flow system can often lead to higher selectivity and improved yields compared to batch processes.

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" into a single continuous flow process without isolating intermediates. A potential flow synthesis could involve the formation of a dihydropyran precursor followed immediately by a reduction or oxidation step in a subsequent reactor module.

Parameter Batch Processing Flow Chemistry Potential Impact on Synthesis
Heat Transfer Poor, risk of hotspotsExcellentImproved safety and selectivity in exothermic reactions mdpi.com
Reaction Time Minutes to hoursSeconds to minutesIncreased throughput and productivity mdpi.com
Scalability Difficult, requires re-optimizationStraightforward (scaling-out)Faster transition from lab to pilot scale
Process Control LimitedPrecise and automatedHigher reproducibility and yields

Advanced Spectroscopic and Computational Techniques for Enhanced Understanding

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced analytical and computational methods are central to this effort.

Future Research Focus:

Conformational Analysis: The tetrahydropyran ring can adopt various chair and boat conformations, which significantly influences the molecule's properties. Advanced NMR techniques (e.g., NOESY, ROESY) combined with computational modeling (DFT) can provide a detailed picture of the conformational landscape and the preferred orientation of the hydroxyacetic acid side chain.

In-situ Reaction Monitoring: Utilizing in-situ spectroscopic techniques like ReactIR (FTIR) or Raman spectroscopy within a flow reactor can provide real-time kinetic data and mechanistic insights into the formation of the molecule. mdpi.com This is particularly valuable for optimizing reaction conditions and identifying transient intermediates.

Computational Prediction of Properties: Quantum mechanical calculations can predict a range of properties, including spectroscopic signatures (NMR, IR), acidity (pKa), and reactivity profiles. Furthermore, techniques like molecular dynamics simulations can be used to understand its interaction with solvents or potential biological targets. PubChem, for example, already provides predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase for mass spectrometry analysis. uni.luuni.lu

Predicted Collision Cross Section (CCS) Data

The following table shows predicted CCS values, a computationally derived parameter that approximates the ion's rotational cross-section in a buffer gas, which is useful in advanced mass spectrometry techniques like ion mobility spectrometry. uni.luuni.lu

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-2-(oxan-4-yl)acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between oxan-4-yl derivatives (e.g., oxane-4-carbaldehyde) and glyoxylic acid under controlled pH (4–6) and low temperatures (0–25°C) to favor nucleophilic addition. For optimization, parameters like solvent polarity (aqueous or ethanol/water mixtures), stoichiometric ratios (1:1.2 for oxan-4-yl:glyoxylic acid), and catalyst use (e.g., pyridine for acid scavenging) should be systematically tested. Kinetic studies at varying temperatures (10–40°C) can identify energy barriers for byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H-NMR to confirm the oxane ring protons (δ 3.5–4.0 ppm) and α-hydroxy acid protons (δ 4.2–4.5 ppm).
  • HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to detect impurities <0.5%.
  • FT-IR : Peaks at 1700–1750 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (broad O-H stretch) validate functional groups.
    Calibrate instruments with certified reference standards from PubChem or ECHA .

Q. How can chiral resolution challenges be addressed for enantiomerically pure this compound?

  • Methodological Answer : Use asymmetric synthesis with chiral catalysts (e.g., L-proline derivatives) to induce stereoselectivity at the α-hydroxy carbon. Alternatively, employ enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems (water/ethyl acetate) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Purity : Validate via orthogonal methods (e.g., LC-MS vs. NMR).
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO <0.1%), and exposure times (24–72 hr).
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity. Cross-reference cytotoxicity data (IC50_{50}) with PubChem BioAssay entries .

Q. How can collision cross-section (CCS) data enhance structural validation in mass spectrometry workflows?

  • Methodological Answer : Predicted CCS values (e.g., 139.9 Ų for [M+H]+^+) from ion mobility spectrometry (IMS) can differentiate isobaric impurities or conformers. Compare experimental CCS (Waters SYNAPT G2-Si) with computational models (MOBCAL). This is critical for distinguishing this compound from analogs like 2-Hydroxy-2-(pyrrolidin-3-yl)acetic acid .

Q. What in silico tools predict metabolic pathways for this compound in pharmacokinetic studies?

  • Methodological Answer : Use software like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key predicted pathways:
  • Oxidation : Hydroxylation of the oxane ring (CYP3A4-mediated).
  • Conjugation : Glucuronidation at the carboxylic acid group.
    Validate with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (TLV: 5 mg/m³).
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
    Refer to ECHA guidelines and SDS from ALADDIN for disposal (incineration at 800°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.